

# structural-activity relationship of biguanide compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biformin*

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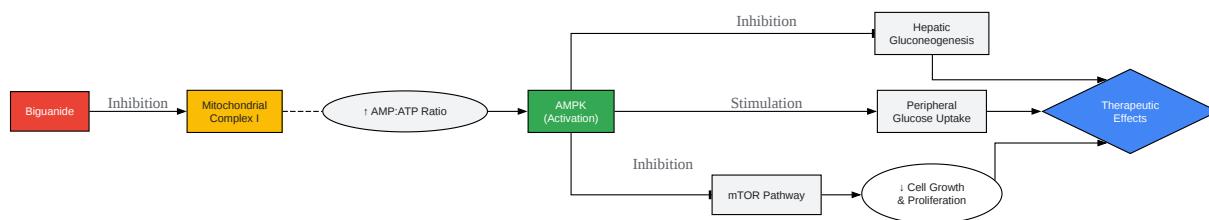
## Introduction: From French Lilac to First-Line Therapy

The journey of biguanides began with the discovery of guanidine derivatives in the plant *Galega officinalis* (French lilac), which was used in medieval times for its glucose-lowering properties.<sup>[1]</sup> This led to the synthesis of metformin, phenformin, and buformin. Today, metformin is the most prescribed oral antidiabetic agent globally, valued for its efficacy, weight neutrality, and low risk of hypoglycemia.<sup>[1][2]</sup> Beyond diabetes, research has revealed the potent antiproliferative and antimalarial activities of biguanide derivatives, sparking renewed interest in this chemical class for broader therapeutic applications.<sup>[3][4]</sup>

## Core Pharmacophore and Primary Mechanisms of Action

The biguanide pharmacophore consists of two linked guanidine groups, creating a highly basic, hydrophilic, and cationic molecule at physiological pH.<sup>[5][6]</sup> The primary mechanism for the metabolic effects of biguanides like metformin and phenformin is the inhibition of mitochondrial respiratory chain complex I.<sup>[1][7]</sup> This action reduces ATP production, increases the cellular AMP:ATP ratio, and subsequently activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.<sup>[1][2][8]</sup> Activated AMPK phosphorylates downstream targets to inhibit anabolic processes like gluconeogenesis and lipogenesis while promoting catabolic processes like fatty acid oxidation and glucose uptake.<sup>[2][9]</sup>

Another key target for certain biguanides, particularly the antimalarial drug proguanil, is dihydrofolate reductase (DHFR).[\[10\]](#)[\[11\]](#) By mimicking the structure of folate, these compounds competitively inhibit DHFR, disrupting the synthesis of purines and pyrimidines, which is essential for cell growth and division in pathogens like *Plasmodium falciparum*.[\[11\]](#)[\[12\]](#)



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**Caption:** Core signaling pathway of metabolic biguanides.

## Structure-Activity Relationships by Therapeutic Area

The biological activity of biguanides is highly dependent on the nature of the substituents on the core structure. Lipophilicity, steric bulk, and electronic properties of these substituents dictate the compound's absorption, mitochondrial uptake, target affinity, and overall efficacy.

### Antidiabetic Activity

The primary distinction among antidiabetic biguanides lies in the lipophilicity of their side chains, which correlates with both potency and the risk of adverse effects, particularly lactic acidosis.

- Metformin: Features two small methyl groups, resulting in low lipophilicity. This contributes to its favorable safety profile and reliance on organic cation transporters (OCTs) for cellular uptake.[\[1\]](#)[\[6\]](#) Its oral bioavailability is approximately 40-60%.[\[13\]](#)

- Phenformin: Contains a more lipophilic phenylethyl group. This structural change increases its potency but also enhances its ability to inhibit mitochondrial respiration, leading to a higher risk of lactic acidosis and its eventual withdrawal from many markets.[1][3]
- Buformin: Possesses an n-butyl group, giving it an intermediate lipophilicity and risk profile between metformin and phenformin.[1]

Compound	Substituent	Relative Potency (Complex I Inhibition)	Plasma Half-life (oral)	Therapeutic Plasma Conc.	Primary Adverse Effect
Metformin	Two methyl groups	Lower	4.0 - 8.7 hours[13]	3.8 - 12.39 $\mu\text{M}$ [1]	GI distress, B12 deficiency[14]
Phenformin	Phenylethyl group	Higher	~11 hours[1]	~0.97 $\mu\text{M}$ [1]	High risk of lactic acidosis[14]
Buformin	n-butyl group	Higher	Not widely reported	Not widely reported	High risk of lactic acidosis[14]

## Anticancer Activity

The anticancer properties of biguanides are linked to both their metabolic effects (AMPK activation, mTOR inhibition) and direct impacts on cancer cell stress responses.[9][15] SAR studies aim to increase potency and selectivity for tumor cells.

- Lipophilicity and Chain Length: Increasing the length of alkyl chains enhances antiproliferative activity. For example, proguanil derivatives with n-pentyl to n-octyl chains (5C-8C) showed significantly better anticancer abilities than proguanil itself.[16] Similarly, n-heptyl-containing biguanide derivatives exhibited potent activity, with IC50 values in the low micromolar range against several human cancer cell lines.[17]
- Aromatic Substitutions: Modifying the aryl group significantly impacts activity. Introduction of ortho-substituents on the phenyl ring of phenformin analogues, such as methyl (compound

7) or chloro (compound 12), led to more potent inhibition of hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR) compared to the parent compound.[18] Derivatives with an o-hydroxyphenyl substituent also showed high activity against colorectal cancer cells.[19]

- Fluorine Moieties: The addition of fluorine-containing groups, such as trifluoromethoxy, can significantly enhance biological activity and anti-proliferative capabilities.[16]

Compound/Derivative	Key Structural Feature	Target Cell Line(s)	IC50 Value (μM)	Reference
Proguanil	Parent compound	Various human cancer lines	Higher than derivatives	[17]
10a-10c, 11d	n-heptyl group with halogenated phenyl	Various human cancer lines	2.21 - 9.59	[17]
8C	Trifluoromethoxy -phenyl + n-octyl	Various human cancer lines	Significantly better than proguanil	[16]
Phenformin (1)	Phenylethyl group	HT29 (Glucose-deprived)	26.5	[20]
Compound 7	o-methylphenyl group	HT29 (Glucose-deprived)	2.8	[18][20]
Compound 12	o-chlorophenyl group	HT29 (Glucose-deprived)	1.8	[18][20]
2c, 3c	o-hydroxyphenyl group	HCT116, SW620	20 - 27	[19]

## Antimalarial & Antiprotozoal Activity (DHFR Inhibition)

The activity of biguanides like proguanil and its active metabolite cycloguanil against parasites relies on their ability to inhibit DHFR.

- Proguanil: Acts as a prodrug, cyclizing in vivo to form cycloguanil, the active DHFR inhibitor. [\[4\]](#)[\[21\]](#)
- Aromatic Substituents: The N1-phenyl ring is crucial. A parabolic relationship exists between the hydrophobicity of substituents on this ring and binding affinity to wild-type DHFR. [\[22\]](#)
- Biphenyl Derivatives: A biphenyl derivative of a dihydrotriazine (B2-07) was found to be a highly potent inhibitor of *Toxoplasma gondii* DHFR (tgDHFR) with an activity of 12 nM. [\[23\]](#) [\[24\]](#)

Compound	Target Enzyme	Activity (IC50)	Key Finding	Reference
Phenformin	E. coli DHFR	$K_i \approx 0.2 \text{ mM}$	~100-fold more potent than metformin	<a href="#">[10]</a> <a href="#">[25]</a>
Metformin	E. coli DHFR	$K_i \approx 20 \text{ mM}$	Competitive inhibitor	<a href="#">[10]</a> <a href="#">[25]</a>
B2-07	T. gondii DHFR	12 nM	Highly potent biphenyl derivative	<a href="#">[12]</a> <a href="#">[23]</a>
B2-02, B2-06, B2-07	T. gondii DHFR	>100-fold more potent than trimethoprim	Improved potency over standard drugs	<a href="#">[12]</a> <a href="#">[24]</a>

## Antiviral Activity

Studies on biguanide oligomers against HIV-1 have revealed a clear SAR based on molecular structure.

- Linker Length and Lipophilicity: Increases in the length of the hydrocarbon linkers between biguanide units generally correlate with increased lipophilicity, leading to greater antiviral activity but also higher cytotoxicity. [\[26\]](#)
- Optimal Therapeutic Index: The compound PEHMB, with biguanide units spaced by alternating ethylene and hexamethylene linkers, provided the best in vitro therapeutic index

(CC50/IC50) among the compounds tested.[26]

## Key Experimental Protocols

Evaluating the activity of biguanide derivatives requires specific and robust assays. Below are methodologies for three key experimental procedures.

### Protocol: DHFR Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit DHFR by monitoring the oxidation of its cofactor, NADPH.[10][12]

Methodology:

- Reagent Preparation: Prepare a buffer solution (e.g., pH 7.0 MTA buffer with EDTA and  $\beta$ -mercaptoethanol). Prepare stock solutions of DHFR enzyme, NADPH, the substrate dihydrofolate (DHF), and the test biguanide compound.
- Pre-incubation: In a cuvette, pre-incubate the DHFR enzyme and NADPH for 2 minutes at 30°C to allow for conformational stabilization.[10]
- Reaction Initiation: Initiate the reaction by adding a mixture of DHF and the inhibitor compound to the cuvette.
- Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP<sup>+</sup>.
- Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine IC50 or Ki values by plotting reaction rates against inhibitor concentrations using appropriate kinetic models (e.g., Lineweaver-Burk plots followed by secondary plots of slope vs. inhibitor concentration).[10]

## Preparation

Prepare Buffer,  
Enzyme, Substrates  
(NADPH, DHF) & Inhibitor

## Reaction

Pre-incubate  
DHFR + NADPH  
(2 min, 30°C)

Initiate Reaction:  
Add DHF + Inhibitor

## Analysis

Monitor Absorbance  
Decrease at 340 nm

Calculate Reaction Rate

Determine IC<sub>50</sub> / Ki values

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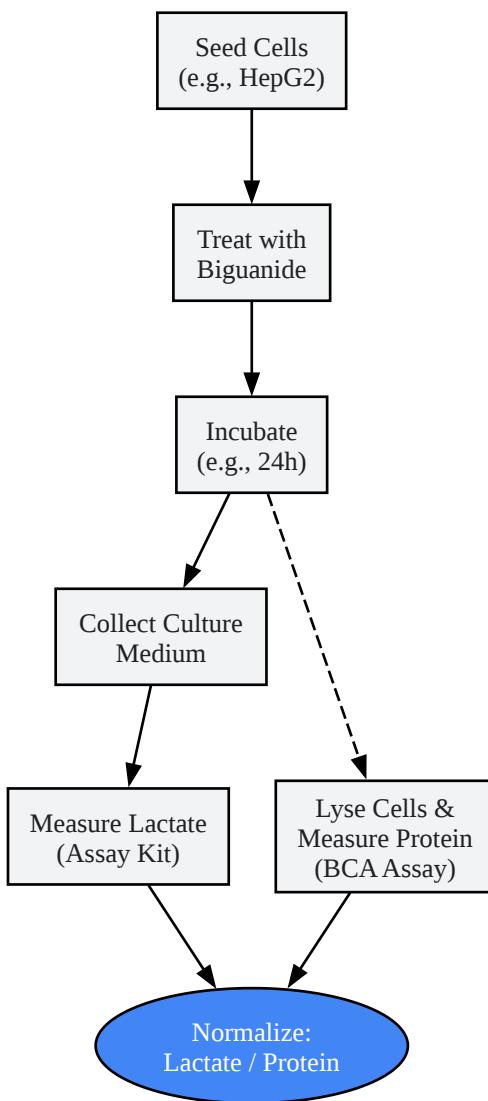
**Caption:** Experimental workflow for DHFR inhibition assay.

## Protocol: Lactate Production Assay in Cell Culture

This assay quantifies lactate accumulation in the culture medium, an indicator of increased anaerobic glycolysis resulting from mitochondrial inhibition by biguanides.[14]

Methodology:

- Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a multi-well plate and grow to 70-80% confluence.
- Treatment: Replace the medium with fresh medium containing various concentrations of the test biguanide (e.g., Metformin 0-5 mM). Include a positive control (e.g., a known inhibitor of oxidative phosphorylation).
- Incubation: Incubate cells for a defined period (e.g., 24 hours).
- Sample Collection: Carefully collect an aliquot of the culture medium from each well.
- Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions to measure lactate concentration.
- Protein Quantification: Lyse the cells remaining in the wells and perform a protein assay (e.g., BCA) to determine the total protein concentration in each well.
- Data Normalization: Normalize the measured lactate concentration to the protein concentration for each sample (e.g.,  $\mu\text{M}$  lactate / mg protein) to account for differences in cell number.



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**Caption:** Experimental workflow for lactate production assay.

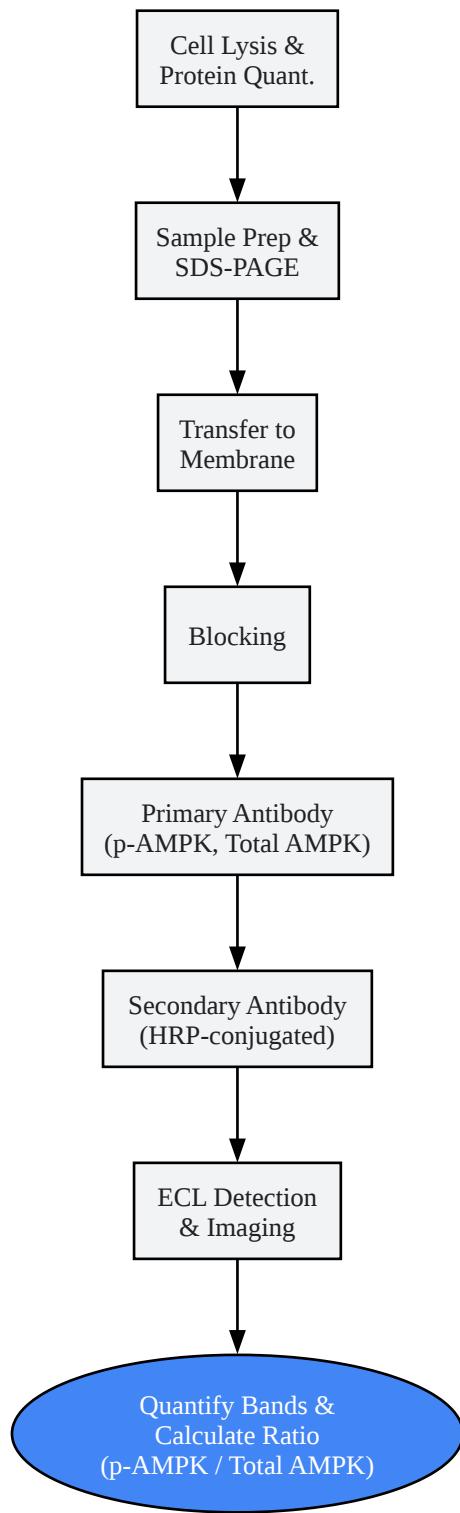
## Protocol: Western Blot for AMPK Activation

This protocol assesses the activation of AMPK by detecting its phosphorylation at the key Threonine-172 residue.[\[14\]](#)

Methodology:

- Cell Treatment and Lysis: Treat cells with the biguanide compound for the desired time. Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
- Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).
  - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Repeat the process on the same membrane for total AMPK and a loading control (e.g., β-actin).
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and determine the ratio of p-AMPK to total AMPK to assess the level of activation.

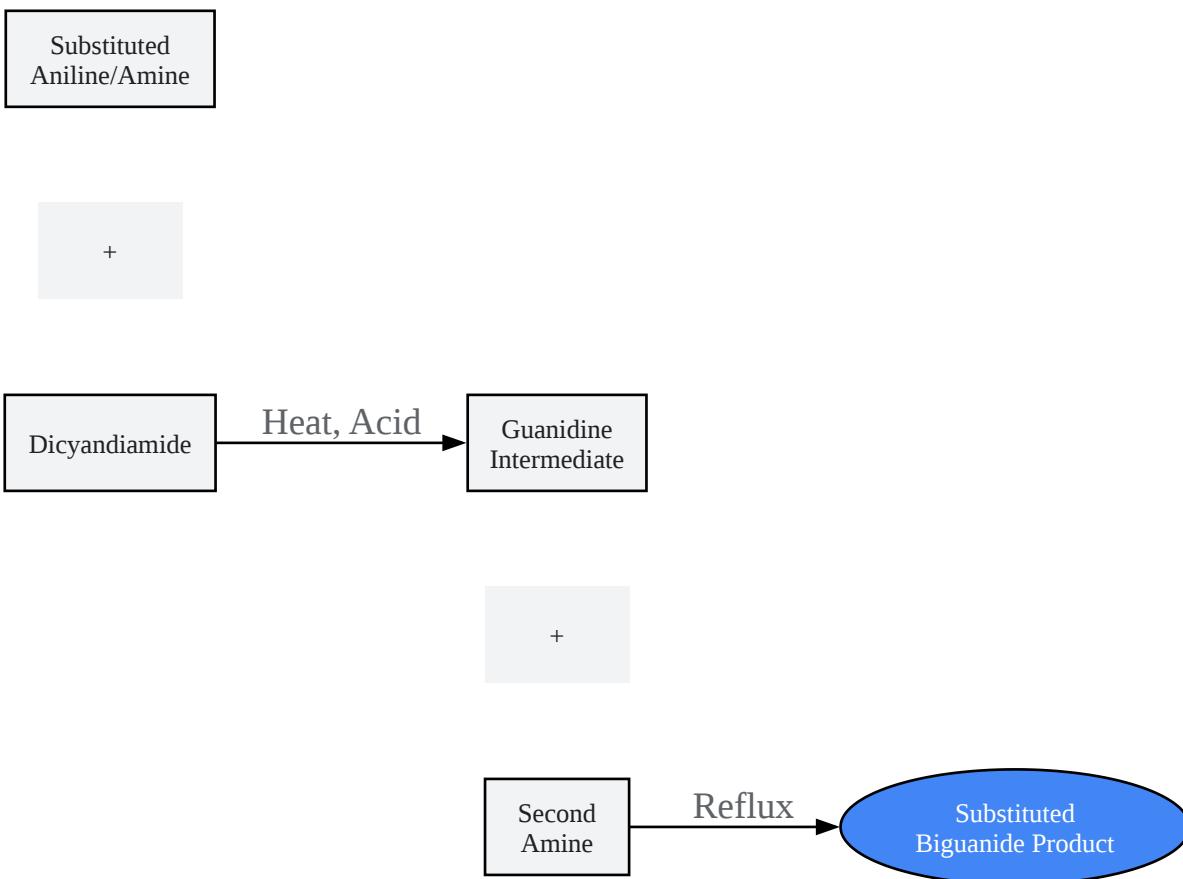
[Click to download full resolution via product page](#)**Caption:** Experimental workflow for Western Blot of AMPK.

## General Synthesis of Biguanide Derivatives

The synthesis of biguanide derivatives is often achieved through a straightforward condensation reaction.<sup>[24][27]</sup> A common method involves the reaction of an appropriate aniline or amine with dicyandiamide in the presence of an acid catalyst.<sup>[16][28]</sup>

#### General Procedure:

- The starting amine (e.g., 4-(trifluoromethoxy)aniline) is reacted with sodium dicyandiamide, often with heating, to form an intermediate.<sup>[16]</sup>
- This intermediate is then reacted with a second, corresponding amine (e.g., an alkylamine) in a suitable solvent like ethanol or tetrahydrofuran.
- The reaction mixture is typically refluxed for several hours.<sup>[24]</sup>
- The final product, often a hydrochloride salt, is purified via column chromatography or recrystallization.<sup>[24][28]</sup>



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## References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pharmacyfreak.com](#) [pharmacyfreak.com]
- 3. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [carewellpharma.in](#) [carewellpharma.in]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [researchnow.flinders.edu.au](#) [researchnow.flinders.edu.au]
- 7. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](#) [researchgate.net]
- 9. Biguanides and targeted anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proguanil | C11H16CIN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [researchgate.net](#) [researchgate.net]
- 13. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [benchchem.com](#) [benchchem.com]
- 15. [researchgate.net](#) [researchgate.net]
- 16. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - ProQuest [proquest.com]
- 17. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [mdpi.com](#) [mdpi.com]

- 20. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Research Portal [researchdiscovery.drexel.edu]
- 27. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural-activity relationship of biguanide compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14154602#structural-activity-relationship-of-biguanide-compounds\]](https://www.benchchem.com/product/b14154602#structural-activity-relationship-of-biguanide-compounds)

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